

Application Notes and Protocols: Linzagolix in the Study of Estrogen-Dependent Diseases

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Compound of Interest

Compound Name: *Linzagolix*

Cat. No.: *B1675553*

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Audience: Researchers, scientists, and drug development professionals.

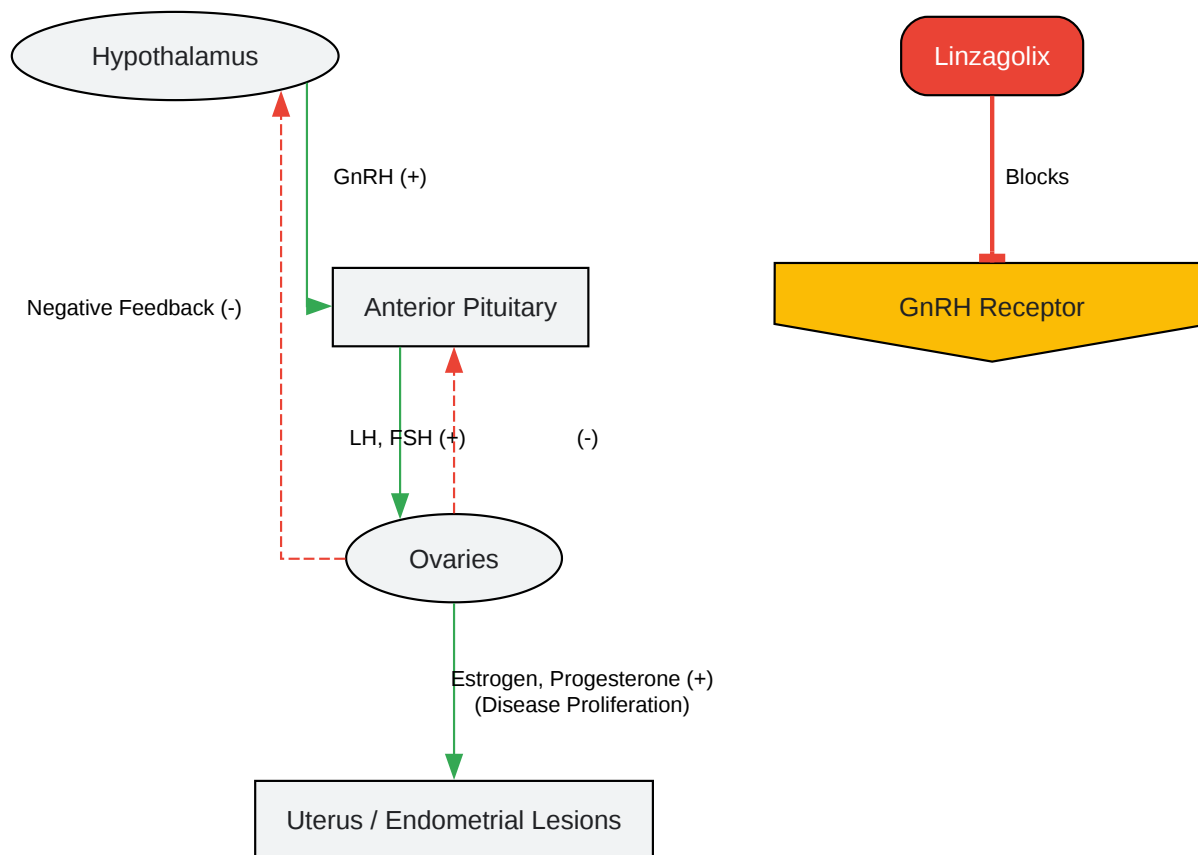
Introduction

Linzagolix is an orally administered, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is a valuable tool for studying and treating estrogen-dependent diseases such as uterine fibroids and endometriosis.[3][4] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which modulates the hypothalamic-pituitary-gonadal (HPG) axis.[5] This inhibition suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in the production of estrogen and progesterone by the ovaries. Unlike GnRH agonists that cause an initial hormonal surge, **Linzagolix** provides rapid suppression of sex hormones, making it a clean tool for investigating the effects of estrogen deprivation.

The key feature of **Linzagolix** is its ability to induce a dose-dependent suppression of estradiol. Lower doses can achieve partial suppression, maintaining estradiol levels in a target range (e.g., 20-60 pg/mL) that can alleviate symptoms while mitigating side effects associated with full estrogen suppression, like bone mineral density (BMD) loss. Higher doses can induce full suppression (estradiol <20 pg/mL). This titratable effect allows researchers to probe the specific estrogen thresholds required for the pathophysiology of various diseases.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

Linzagolix exerts its effect by interrupting the normal signaling cascade of the HPG axis. The diagram below illustrates this pathway and the point of intervention by **Linzagolix**.



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Caption: **Linzagolix** competitively blocks GnRH receptors on the pituitary gland.

Data Presentation: Summary of Clinical Findings

The following tables summarize quantitative data from key Phase 3 clinical trials, demonstrating the utility of **Linzagolix** in modulating disease endpoints.

Table 1: **Linzagolix** Dosing Regimens for Uterine Fibroids and Endometriosis

Indication	Dose	Add-Back Therapy (ABT)*	Estradiol Suppression Level
Uterine Fibroids	100 mg once daily	Optional	Partial
	200 mg once daily	Recommended for long-term use	Full
Endometriosis	75 mg once daily	Not required	Partial
	200 mg once daily	Required	Full

*ABT typically consists of estradiol 1 mg and norethisterone acetate 0.5 mg.

Table 2: Efficacy of **Linzagolix** in Uterine Fibroids (PRIMROSE 1 & 2 Trials, Pooled Data at 24 Weeks)

Treatment Group	Responder Rate* (%)	Change in Uterine Volume (%)	Change in Fibroid Volume (%)
Placebo	29.4%	-	-
100 mg	56.4%	-13% to -25%	-13% to -25%
200 mg	-	-45% to -49%	-45% to -49%
200 mg + ABT	89.3%	Significant Reduction	Significant Reduction

*Responder rate defined as menstrual blood loss (MBL) ≤ 80 mL and $\geq 50\%$ reduction from baseline.

Table 3: Efficacy of **Linzagolix** in Endometriosis (EDELWEISS 3 Trial at 24 Weeks)

Treatment Group	Dysmenorrhea (DYS) Responder Rate*	Non-Menstrual Pelvic Pain (NMPP) Responder Rate**
Placebo	23.5%	38.5%
75 mg	49.5% (p < 0.001 vs placebo)	52.2% (p = 0.036 vs placebo)
200 mg + ABT	80% (p < 0.001 vs placebo)	57.1% (p = 0.003 vs placebo)

*Responder threshold: ≥ 1.1 -point reduction on a 0-3 Verbal Rating Scale (VRS). **Responder threshold: ≥ 0.8 -point reduction on a 0-3 VRS.

Table 4: Safety Profile - Bone Mineral Density (BMD) and Adverse Events

Treatment Regimen	Mean Lumbar Spine BMD Change	Common Adverse Events (>5%)
Linzagolix 75 mg (24 weeks)	-0.89%	Headache (8.1%), Hot flushes (7.5%)
Linzagolix 200 mg + ABT (24 weeks)	-0.79%	Headache (10.5%), Hot flushes (6.8%), Fatigue (6.8%)
Linzagolix 100 mg (52 weeks)	Similar to placebo	-

| Linzagolix 200 mg (24 weeks) | -2.67% | Hot flushes, Headaches, Anemia |

Experimental Protocols

Below are generalized protocols derived from the methodologies of the Phase 3 PRIMROSE and EDELWEISS clinical trial programs. These can be adapted for preclinical and clinical research settings.

Protocol 1: Assessing Efficacy in an Animal Model of Uterine Fibroids

- Model Induction: Utilize an appropriate animal model (e.g., Eker rat or xenograft models in immunodeficient mice) where human uterine fibroid tissue is implanted.

- Subject Grouping: Randomize animals into treatment groups:
 - Vehicle control.
 - **Linzagolix** low dose (to achieve partial estrogen suppression).
 - **Linzagolix** high dose (to achieve full estrogen suppression).
 - Positive control (e.g., established GnRH agonist).
- Dosing: Administer **Linzagolix** orally, once daily, for a predetermined study period (e.g., 8-12 weeks).
- Primary Endpoint - Fibroid Volume:
 - Measure fibroid volume via high-frequency ultrasound at baseline and at regular intervals throughout the study.
 - At study termination, excise and measure the volume and weight of the fibroids directly.
- Secondary Endpoints:
 - Hormone Levels: Collect serial blood samples to quantify serum estradiol, LH, and FSH levels using ELISA or mass spectrometry to confirm dose-dependent suppression.
 - Histopathology: Analyze excised uterine and fibroid tissue for changes in cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
 - Biomarker Analysis: Use qPCR or Western blot to assess the expression of estrogen-responsive genes within the fibroid tissue.

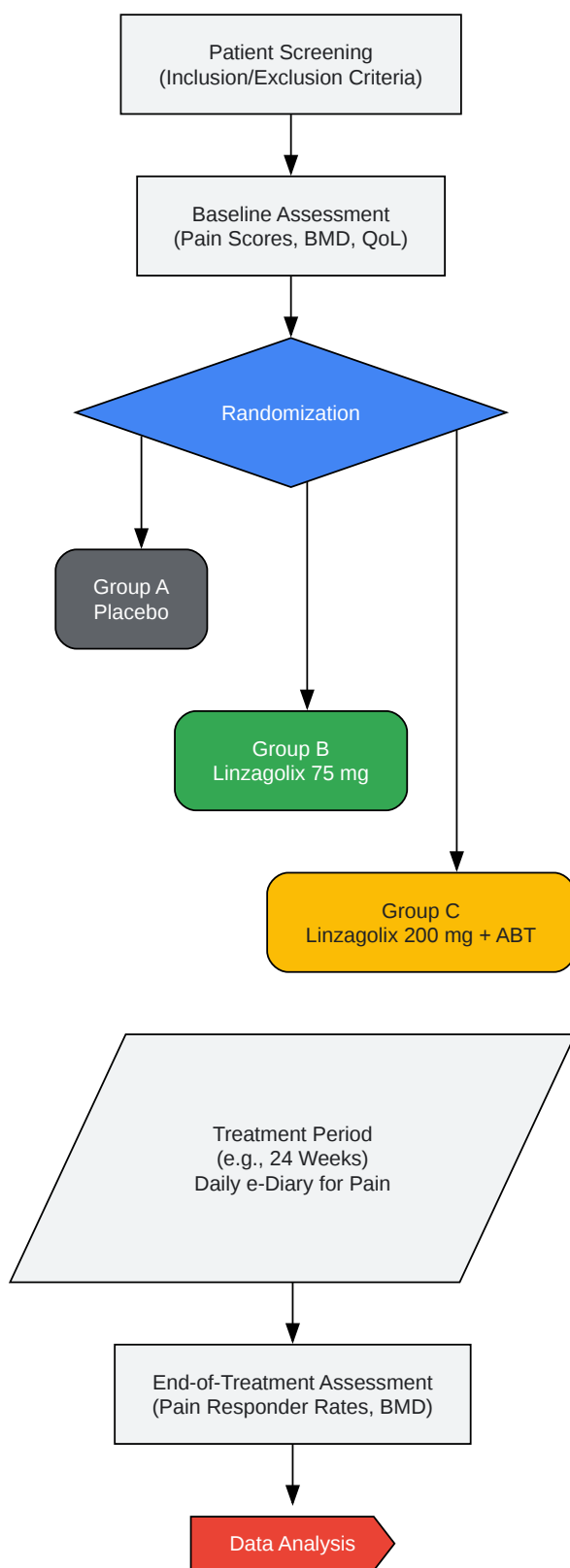
Protocol 2: Clinical Trial Protocol for Endometriosis-Associated Pain

This protocol is based on the design of the EDELWEISS 3 trial.

- Patient Population: Recruit adult women (18-49 years) with a surgical diagnosis of endometriosis and moderate-to-severe endometriosis-associated pain.

- Study Design: A randomized, double-blind, placebo-controlled study.
- Treatment Arms:
 - Placebo once daily.
 - **Linzagolix** 75 mg once daily.
 - **Linzagolix** 200 mg once daily with hormonal add-back therapy (ABT).
- Primary Efficacy Endpoints (Co-Primary):
 - Dysmenorrhea (DYS): Patient-reported pain score using a 0 (no pain) to 3 (severe) Verbal Rating Scale (VRS), recorded daily in an electronic diary. A responder is defined as a patient with a monthly mean score reduction of ≥ 1.1 from baseline.
 - Non-Menstrual Pelvic Pain (NMPP): Assessed using the same 0-3 VRS. A responder is defined as a patient with a monthly mean score reduction of ≥ 0.8 from baseline.
- Key Safety Endpoint:
 - Bone Mineral Density (BMD): Measure lumbar spine and total hip BMD at baseline and at the end of treatment (e.g., 24 or 52 weeks) using dual-energy x-ray absorptiometry (DXA).
- Data Analysis: Compare the proportion of responders in each active treatment arm to the placebo arm using appropriate statistical methods (e.g., logistic regression). Analyze changes in BMD from baseline.

The workflow for such a clinical trial is visualized below.



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Caption: Workflow of a randomized controlled trial for **Linzagolix**.

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